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Compound of Interest

Compound Name: Agelasine

Cat. No.: B10753911

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures and diverse
biological properties of Agelasine variants, a prominent class of diterpenoid alkaloids isolated
from marine sponges of the genus Agelas. This document is intended to serve as a valuable
resource for researchers and professionals involved in natural product chemistry,
pharmacology, and drug discovery.

Chemical Structure of Agelasine Variants

Agelasines are characterized by a common structural motif: a diterpene hydrocarbon skeleton
linked to a 9-methyladeninium moiety.[1] Variations in the diterpene core and its
stereochemistry give rise to a wide array of Agelasine analogs, each with potentially unique
biological activities. The chemical structures of several prominent Agelasine variants are
presented below.

Table 1: Chemical Structures and Physicochemical Properties of Selected Agelasine Variants
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Molecular Weight (

Variant Molecular Formula Chemical Structure
g/mol )
) [Image of Agelasine A
Agelasine A C26H40N5+ 422.63
structure]
) [Image of Agelasine B
Agelasine B C26H40N5+ 422.63
structure]
] [Image of Agelasine C
Agelasine C C26H40N5+ 422.63
structure]
] [Image of Agelasine D
Agelasine D C26H41N50 439.64
structure]
] [Image of Agelasine E
Agelasine E C26H40N5+ 422.63
structure]
) [Image of Agelasine F
Agelasine F C26H39N5 421.62
structure]
) [Image of Agelasine G
Agelasine G C26H38BrN50 528.52
structure]
] [Image of Agelasine W
Agelasine W C26H40N5+ 422.3285
structure][2]
) [Image of Agelasine X
Agelasine X C27H42N5+ 436.3452
structure][2]
) [Image of Agelasine Y
Agelasine Y C27H42N5+ 436.3439
structure][2]
] [Image of Agelasine Z
Agelasine Z C26H38N50+ 436.3071

structure][3]

Pharmacological Properties of Agelasine Variants

Agelasine and its derivatives exhibit a broad spectrum of pharmacological activities, including
antimicrobial, cytotoxic, and enzyme-inhibitory effects.[1] A summary of the reported biological
activities for various Agelasine variants is provided in the tables below.
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Table 2: Antimicrobial Activity of Agelasine Variants

Variant Test Organism  Activity MICI/IC50 Reference
) Mycobacterium ) )
Agelasine D ] Antibacterial 6.25 pg/mL [4]
tuberculosis
] Staphylococcus ] )
Agelasine D Antibacterial - [5]
aureus
Gram-positive &
Agelasine D Gram-negative Antibacterial Broad-spectrum [5][6]
bacteria
] Mycobacterium ] ]
Agelasine F ) Antibacterial - [1]
tuberculosis
] ] ) IC50: 3.1 pg/mL
Agelasine G - Antileukemic [7]
(L1210 cells)
Unnamed Staphylococcus ) ) MIC90: 1-8
] Antibacterial [8]
Agelasine analog  aureus pg/mL
Unnamed Cryptococcus _
) Antifungal IC50: 4.96 pg/mL  [8]
Agelasine analog  neoformans
Methicillin-
Unnamed ] ] ]
) resistant S. Antibacterial MIC: 9.20 ug/mL  [8]
Agelasine analog
aureus

Table 3: Cytotoxic Activity of Agelasine Variants against Cancer Cell Lines
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Variant Cell Line Activity IC50 Reference
. U-937 GTB .
Agelasine D Cytotoxic 5.59 uM [4]
(Lymphoma)
_ RPMI 8226/s .
Agelasine D Cytotoxic 3.7 uM [4]
(Myeloma)
] CEM/s ]
Agelasine D ) Cytotoxic 4.68 uM [4]
(Leukemia)
Agelasine D ACHN (Renal) Cytotoxic 24.97 uM [4]
_ LNCaP ]
Agelasine F Cytotoxic 7 uM [9]
(Prostate)

) L1210 (Murine )
Agelasine G Cytotoxic 3.1 pg/mL [7]
lymphoma)

Nemoechine D

((-)-8'-oxo- HL-60 Cytotoxic 9.9 uM [7]
agelasine B)
Nemoechine G Jurkat Cytotoxic 17.1 M [7]
Isoagelatrine B HL-60, K562 Mildly Cytotoxic - [7]
PC9, A549,
Unnamed ) IC50: 4.49-14.41
] HepG2, MCF-7, Cytotoxic [8]
Agelasine analog UM
U937

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of
Agelasine variants.

Isolation and Purification of Agelasines

A general procedure for the isolation and purification of Agelasine derivatives from marine
sponges involves the following steps:
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» Extraction: The sponge material is typically lyophilized and extracted exhaustively with a
polar solvent such as methanol (MeOH). The crude extract is then partitioned between
different organic solvents of varying polarities, such as n-hexane, dichloromethane (CH2CI2),
and ethyl acetate (EtOAc), to achieve initial fractionation.

o Chromatographic Separation: The active fractions are subjected to a series of
chromatographic techniques for further purification.

o Column Chromatography: Initial separation is often performed on silica gel or Sephadex
LH-20 columns using gradient elution with solvent systems like chloroform/methanol or
dichloromethane/methanol.

o High-Performance Liquid Chromatography (HPLC): Final purification is achieved using
reversed-phase HPLC (RP-HPLC) on a C18 column. A common mobile phase is a
gradient of acetonitrile in water with a small percentage of trifluoroacetic acid (TFA).[2]

 Structure Elucidation: The structures of the purified compounds are determined using a
combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance
(NMR) spectroscopy (*H, 3C, COSY, HMQC, HMBC) and High-Resolution Electrospray
lonization Mass Spectrometry (HRESIMS).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay for assessing cell metabolic activity and, by inference, cell viability.[10][11]

o Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10 cells/well and incubate for
24 hours to allow for cell attachment.[12]

« Compound Treatment: Treat the cells with various concentrations of the Agelasine variant
for a specified period (e.g., 72 hours).[12]

e MTT Incubation: Remove the treatment medium and add 28 L of a 2 mg/mL MTT solution to
each well. Incubate for 1.5 hours at 37°C.[12]

e Formazan Solubilization: Remove the MTT solution and add 130 pL of a solubilizing agent,
such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]
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Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a
microplate reader.[12] Cell viability is calculated as a percentage of the untreated control.

Na+/K+-ATPase Inhibition Assay

The inhibitory activity of Agelasine variants on Na+/K+-ATPase can be determined by

measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[13]

Enzyme Preparation: Prepare a suitable source of Na+/K+-ATPase, such as a microsomal
fraction from brain tissue.

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCI), MgClz, NacCl,
and KCI.

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the Agelasine
variant.

Initiation of Reaction: Start the reaction by adding ATP to the mixture and incubate at 37°C
for a defined period (e.g., 10-20 minutes).

Termination of Reaction: Stop the reaction by adding a solution like trichloroacetic acid.

Phosphate Detection: Quantify the amount of liberated inorganic phosphate using a
colorimetric method, such as the Fiske-Subbarow method, by measuring the absorbance of
a colored complex.

Calculation: The Na+/K+-ATPase activity is determined as the difference between the total
ATPase activity and the ouabain-insensitive ATPase activity. The inhibitory effect of the
Agelasine is then calculated relative to the control.

PTP1B Inhibition Assay

The inhibitory effect of Agelasine variants on Protein Tyrosine Phosphatase 1B (PTP1B) can

be assessed using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[14][15]

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, containing
NaCl, EDTA, and DTT), a solution of recombinant human PTP1B, and a solution of pNPP.
[16]
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« Inhibitor Incubation: In a 96-well plate, add the Agelasine variant at various concentrations
to the wells, followed by the PTP1B enzyme solution. Incubate for 10-30 minutes at room
temperature to allow for inhibitor-enzyme interaction.[14][16]

» Enzymatic Reaction: Initiate the reaction by adding the pNPP substrate solution to each well.
Incubate at 37°C for 30 minutes.[14]

e Reaction Termination and Absorbance Measurement: Stop the reaction by adding a strong
base (e.g., 1 M NaOH).[14] Measure the absorbance of the resulting p-nitrophenol at 405 nm
using a microplate reader.[15]

o Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of the
Agelasine variant and determine the IC50 value from a dose-response curve.

Signaling Pathways and Mechanisms of Action
Inhibition of Na+/K+-ATPase

Agelasines are known inhibitors of the Na+/K+-ATPase, an essential enzyme responsible for
maintaining the electrochemical gradients of sodium and potassium ions across the cell
membrane.[1] The inhibition is non-competitive with respect to ATP, suggesting that
Agelasines do not bind to the ATP-binding site.[17] It is proposed that two molecules of
Agelasine may bind to one enzyme molecule, altering the cooperative interaction between the
K+-binding sites.[17] This disruption of ion transport can lead to various downstream effects,
including changes in intracellular calcium levels and the induction of apoptosis.
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Caption: Inhibition of Na+/K+-ATPase by Agelasine.
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Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Certain Agelasine variants, such as Agelasine G, have been shown to inhibit Protein Tyrosine
Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[7]
Inhibition of PTP1B can enhance insulin signaling, making it a potential therapeutic target for
type 2 diabetes and obesity. The exact binding site and mode of inhibition (e.g., competitive,
non-competitive) for Agelasines on PTP1B are still under investigation.

Insulin Receptor (pY) Agelasine

Activates Substrate Inhibits

Downstream Insulin Signaling ;

(e.g., PIBK/Akt pathway) PTPLB

Dephosphorylates

Insulin Receptor (Y)

I
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Caption: Inhibition of PTP1B by Agelasine enhances insulin signaling.

Conclusion

The Agelasine family of marine natural products represents a rich source of structurally
diverse compounds with a wide range of potent biological activities. Their antimicrobial,
cytotoxic, and enzyme-inhibitory properties make them promising lead compounds for the
development of new therapeutic agents. This technical guide provides a foundational
understanding of the chemistry and biology of Agelasine variants, which will be valuable for
researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further
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investigation into the structure-activity relationships and mechanisms of action of these

fascinating molecules is warranted to fully exploit their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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